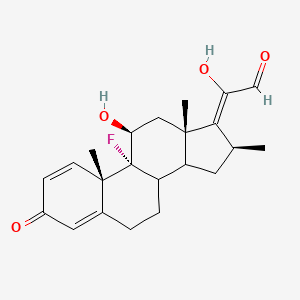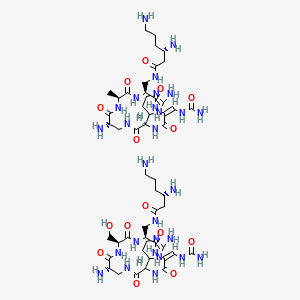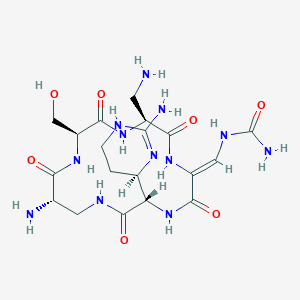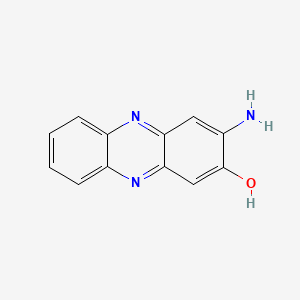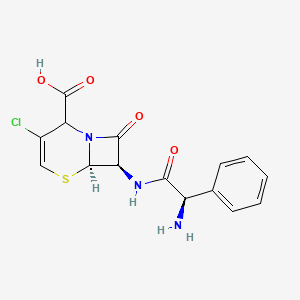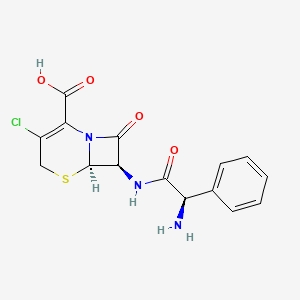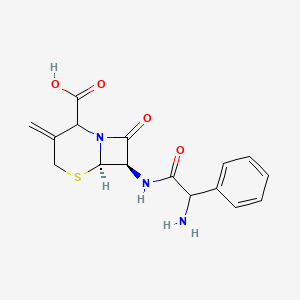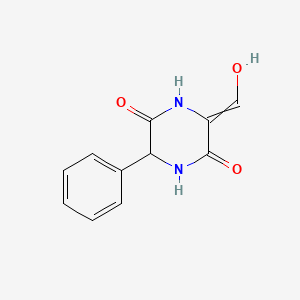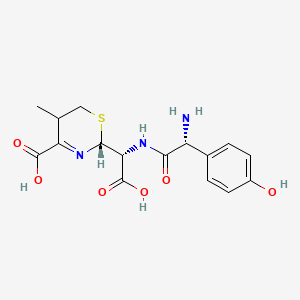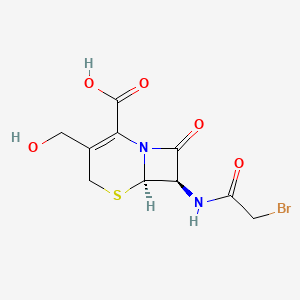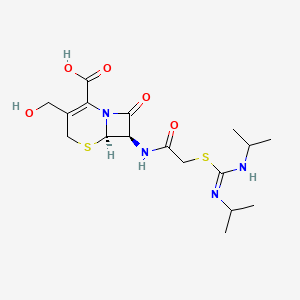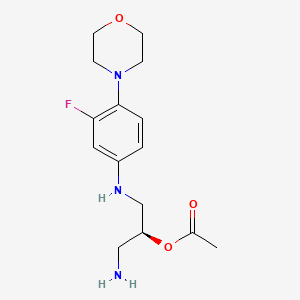
N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid
Descripción general
Descripción
N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid is a derivative of Linezolid, an oxazolidinone antimicrobial agentThe molecular formula of this compound is C15H22FN3O3, and it has a molecular weight of 311.35 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid involves several steps, starting from the parent compound, Linezolid. The process typically includes deacetylation and subsequent acetylation reactions. The reaction conditions often involve the use of specific solvents and catalysts to achieve the desired product. For instance, the deacetylation step may require the use of a strong base, while the acetylation step might involve acetic anhydride in the presence of a catalyst .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often used in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies to understand the properties and behavior of Linezolid derivatives.
Biology: Employed in studies to investigate the biological activity and potential therapeutic applications of Linezolid derivatives.
Medicine: Used in preclinical studies to evaluate the efficacy and safety of new antimicrobial agents.
Industry: Applied in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid is similar to that of Linezolid. It inhibits bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets include the 23S ribosomal RNA of the 50S subunit, and the pathways involved are related to protein synthesis inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: The parent compound, an oxazolidinone antimicrobial agent.
Desacetyl-N,O-descarbonyl Linezolid: Another derivative of Linezolid with similar properties.
N-Desacetyl Linezolid: A derivative lacking the acetyl group on the nitrogen atom.
Uniqueness
N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid is unique due to its specific structural modifications, which may confer distinct biological and chemical properties compared to its parent compound and other derivatives. These modifications can affect its binding affinity, stability, and overall efficacy in various applications .
Propiedades
IUPAC Name |
[(2S)-1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3/c1-11(20)22-13(9-17)10-18-12-2-3-15(14(16)8-12)19-4-6-21-7-5-19/h2-3,8,13,18H,4-7,9-10,17H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSLQFLZJIWZTD-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CN)CNC1=CC(=C(C=C1)N2CCOCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CN)CNC1=CC(=C(C=C1)N2CCOCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301131970 | |
| Record name | 2-Propanol, 1-amino-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-, 2-acetate, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333753-71-2 | |
| Record name | 2-Propanol, 1-amino-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-, 2-acetate, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333753-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-amino-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-, 2-acetate, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


